![molecular formula C20H21ClN4O4S B2806751 4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-19-1](/img/structure/B2806751.png)
4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H21ClN4O4S and its molecular weight is 448.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, focusing on its anticancer and antimicrobial properties. Below are the key findings:
Anticancer Activity
- Cell Line Studies : The compound exhibited significant antiproliferative effects against several cancer cell lines. In particular, it demonstrated a GI50 (growth inhibition at 50%) ranging from 0.20 to 2.58 μM , indicating potent activity against cancer cells .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.
- Selectivity : Notably, the compound showed specificity for cancer cells, with minimal impact on normal cell lines such as VERO or PBMCs, suggesting a favorable therapeutic index .
Antimicrobial Activity
- Bacterial Inhibition : The compound was tested against various bacterial strains, showing moderate to strong antibacterial activity. For instance, it exhibited significant inhibitory effects against Salmonella typhi and Bacillus subtilis , with IC50 values indicating effective concentrations for bacterial growth inhibition .
- Comparative Efficacy : In comparison with other synthesized derivatives bearing similar functional groups, this compound's activity was among the most pronounced, highlighting its potential as a lead structure for further development in antimicrobial therapy .
Case Studies and Research Findings
Several case studies have been documented that illustrate the biological efficacy of the compound:
Study | Activity | IC50/Other Metrics | Cell Lines/Pathogens |
---|---|---|---|
Anticancer | GI50: 0.20 - 2.58 μM | Various cancer cell lines | |
Antibacterial | IC50: Moderate to strong | Salmonella typhi, Bacillus subtilis |
Docking Studies
In silico docking studies have provided insights into the interactions between the compound and target proteins. These studies suggest that the compound binds effectively to key enzymes involved in cancer progression and bacterial metabolism .
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In vitro assays have demonstrated that it exhibits significant inhibitory activity against COX-2, with IC50 values comparable to established COX-2 inhibitors like Celecoxib . This suggests its utility in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
Anticancer Potential
The compound has shown promise in various cancer models. In vitro studies indicated that it effectively inhibits cell proliferation in several cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest, with IC50 values indicating potent activity (e.g., 0.35 µM against A549 cells) . Furthermore, it has been reported to overcome drug resistance in certain cancer types, enhancing its therapeutic potential.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves multi-step reactions that typically include the formation of the oxadiazole ring followed by the introduction of the sulfamoyl group. SAR studies suggest that modifications to the chlorophenyl and sulfamoyl groups can significantly influence biological activity, guiding further development of more potent derivatives .
Case Studies
- Case Study on Anti-inflammatory Activity :
-
Case Study on Anticancer Efficacy :
- In a recent publication, researchers explored the anticancer effects of this compound on drug-resistant cell lines. The findings indicated that it not only inhibited proliferation but also induced apoptosis in resistant cell lines, highlighting its potential as a therapeutic agent in resistant cancers .
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S/c1-3-4-13-25(2)30(27,28)15-11-9-14(10-12-15)18(26)22-20-24-23-19(29-20)16-7-5-6-8-17(16)21/h5-12H,3-4,13H2,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHQXKOQPVFTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.